molecular formula C11H24Cl2N2 B1439916 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride CAS No. 1219957-46-6

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

Cat. No.: B1439916
CAS No.: 1219957-46-6
M. Wt: 255.22 g/mol
InChI Key: HMKLTUDQAACVKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is a chemical compound of interest in medicinal chemistry and drug discovery, supplied as a high-purity solid for research applications. The compound features a piperidine ring, a pivotal scaffold in the pharmaceutical industry, present in more than twenty classes of approved drugs . The incorporation of a pyrrolidine ring further enhances its research value, as this saturated, five-membered nitrogen heterocycle allows for efficient exploration of pharmacophore space due to sp 3 -hybridization and contributes to the molecule's stereochemistry and three-dimensional coverage . The pyrrolidine ring is a common feature in natural products and is one of the most frequent nitrogen heterocycles found in U.S. FDA-approved drugs . Molecules combining piperidine and pyrrolidine structures are investigated as potential therapeutic agents; for example, some derivatives have been explored as Neurokinin 1 (NK1) receptor antagonists for treating conditions such as anxiety and emesis . This product is intended for research purposes as a chemical reference standard or a building block in the synthesis of novel compounds. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-ethyl-1-pyrrolidin-3-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-2-10-5-3-4-8-13(10)11-6-7-12-9-11;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMKLTUDQAACVKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2CCNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification and Cyclization

  • Starting from (R)-2,5-diaminopentanoic acid hydrochloride, an esterification is performed using acetyl chloride in methanol at low temperatures (0–15 °C), yielding (R)-methyl 2,5-diaminopentanoate dihydrochloride.
  • This intermediate undergoes cyclization with a metal alkoxide (e.g., sodium methoxide) in methanol at subzero to low temperatures (-10 °C to 15 °C) to form (R)-3-aminopiperidin-2-one hydrochloride.

Reduction to (R)-3-Aminopiperidine

  • The lactam (R)-3-aminopiperidin-2-one hydrochloride is reduced using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at temperatures between 10 °C and 70 °C.
  • The reduction conditions typically involve adding 1.0 to 2.5 equivalents of LiAlH4 at around 35 °C, followed by heating at 55–65 °C.
  • The product, (R)-3-aminopiperidine, is then converted to its dihydrochloride salt by reaction with concentrated hydrochloric acid and isolated by filtration.
Step Reagents/Conditions Temperature (°C) Solvent Yield/Notes
Esterification Acetyl chloride, methanol 0–15 Methanol Formation of methyl ester
Cyclization Sodium methoxide -10 to 15 Methanol + MTBE Formation of lactam hydrochloride
Reduction LiAlH4 (1.0–2.5 eq), THF 10–70 THF Formation of (R)-3-aminopiperidine
Salt formation Concentrated HCl Room temp Aqueous Isolation of dihydrochloride salt

MTBE = methyl tert-butyl ether

This method is scalable and suitable for industrial production, yielding high purity and enantiomeric excess in the final intermediate.

Resolution of Racemic 3-Aminopiperidine

To obtain optically pure (R)-3-aminopiperidine dihydrochloride, a resolution method is employed:

  • Racemic 3-aminopiperidine is reacted with a chiral resolution agent, such as (+)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinane, in an alcohol-water mixture (e.g., 85–95% trimethyl carbinol water).
  • The mixture is refluxed for 2 hours, then cooled to precipitate the diastereomeric salt.
  • The solid is filtered and dissociated with hydrochloric acid in isopropanol or ethanol solutions to yield optically pure (R)-3-aminopiperidine dihydrochloride.
  • The resolution agent is recovered and recycled from the filtrate, enhancing process economy.
Step Reagents/Conditions Solvent Temperature Yield (%) Enantiomeric Excess (e.e.)
Salt formation Racemic 3-aminopiperidine + chiral agent 85–95% trimethyl carbinol/water Reflux 2 h - -
Crystallization Cooling to precipitate salt - Room temp - -
Dissociation HCl in isopropanol/ethanol 15–18% HCl solution Room temp 79.7–93.9 95.4–99.5%
Recovery Recycling of chiral resolution agent - - 74.8–94.6 -

This resolution technique is efficient, yielding high enantiomeric purity suitable for further synthetic steps.

Functionalization to 2-Ethyl-1-(3-pyrrolidinyl)piperidine

While specific literature on the direct synthesis of 2-ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride is limited, related synthetic methodologies can be inferred:

  • The piperidine nitrogen can be alkylated with ethyl groups via nucleophilic substitution or reductive amination.
  • The 3-pyrrolidinyl substituent is introduced via nucleophilic substitution of a suitable leaving group on the piperidine ring or via Mannich-type reactions.
  • Protection and deprotection strategies may be employed to ensure regioselectivity.
  • Final conversion to the dihydrochloride salt involves treatment with concentrated hydrochloric acid and isolation by filtration.

An example of a related synthetic step involves mixed anhydride formation and subsequent amine substitution under controlled temperature conditions (e.g., 0 to -15 °C) in solvents like dimethylformamide (DMF), followed by acid-base workup to isolate the desired amide or amine derivative.

Summary Table of Preparation Methods

Preparation Stage Key Reagents/Conditions Solvent(s) Temperature Range (°C) Notes
Esterification Acetyl chloride, methanol Methanol 0–15 Formation of methyl ester intermediate
Cyclization Sodium methoxide Methanol + MTBE -10 to 15 Lactam formation
Reduction Lithium aluminum hydride (LiAlH4) Tetrahydrofuran (THF) 10–70 Reduction to amine
Salt Formation Concentrated hydrochloric acid Aqueous Room temperature Formation of dihydrochloride salt
Resolution Chiral phosphorinane derivative + racemic amine Alcohol-water mixtures Reflux, then cooling Enantiomeric separation
Functionalization Alkylation or Mannich-type reactions (inferred) DMF, other organic solvents 0 to -15 Introduction of ethyl and pyrrolidinyl groups

Research Findings and Industrial Relevance

  • The reduction of (R)-3-aminopiperidin-2-one hydrochloride with LiAlH4 is a robust method for producing (R)-3-aminopiperidine with high yield and purity.
  • The resolution method using chiral phosphorinane derivatives allows for efficient separation of enantiomers with high recovery rates of the resolving agent, making it industrially viable.
  • Control of temperature and solvent choice is critical to optimize yields and purity at each step.
  • The final dihydrochloride salt form improves compound stability and facilitates handling in pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other chemical products

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride involves its interaction with specific molecular targets in the body. The compound binds to neurotransmitter receptors, modulating their activity and influencing neural signaling pathways. This interaction is believed to underlie its psychoactive effects and potential therapeutic benefits .

Comparison with Similar Compounds

Key Observations :

  • The absence of the ethyl group (1219979-84-6) reduces steric hindrance, possibly altering receptor binding kinetics .

Physicochemical Properties

Comparative data for dihydrochloride salts of piperidine derivatives:

Compound (Example CAS) Melting Point (°C) ¹H-NMR Key Shifts (δ, ppm) MS-ESI (m/z [M+H]⁺)
Target (1219957-46-6) Not reported Not available in evidence Not reported
13c () 189–192 7.30–6.80 (Ar-H), 5.02 (OCH₂Ar) 278
13b () 190–192 6.87 (Ar-H), 5.02 (OCH₂Ar) Not reported

Analysis :

  • The target compound lacks aromatic substituents present in 13c/13d derivatives (e.g., dimethoxybenzyl groups), resulting in simpler NMR spectra and lower molecular weights .
  • Melting points for dihydrochloride salts typically range between 190–200°C, consistent with ionic character and crystalline packing .

Functional Analogues

  • Vapitadine Dihydrochloride (CAS-279253-83-7): A spiro-imidazo-benzazepine-piperidine derivative used for atopic dermatitis. Unlike the target compound, its fused ring system enables unique receptor interactions (e.g., barrier repair modulation) .
  • 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone: Demonstrates broad bioactivity (e.g., antimicrobial, anticancer) due to chloro and diphenyl groups, highlighting the versatility of piperidine scaffolds .

Biological Activity

Introduction

2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride (CAS No. 1219957-46-6) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be characterized by the following molecular formula:

  • Molecular Formula: C11H24Cl2N2
  • Molecular Weight: 251.23 g/mol

This compound features a piperidine ring substituted with a pyrrolidine group and an ethyl chain, which may influence its biological activity.

Target Interactions

Preliminary studies suggest that compounds with similar structures may interact with various receptors, particularly in the central nervous system (CNS). The mode of action typically involves modulation of neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Biochemical Pathways

Research indicates that this compound may influence several biochemical pathways, including:

  • Cytochrome P450 Enzyme Activity: Similar compounds have been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Signal Transduction Pathways: The compound may modulate pathways such as MAPK/ERK, impacting cell proliferation and differentiation .

Pharmacokinetics

The pharmacokinetic profile of this compound is not extensively documented; however, related compounds have demonstrated variable absorption and distribution characteristics influenced by their lipophilicity.

Antimicrobial Activity

A study assessing the antimicrobial properties of piperidine derivatives indicated that compounds structurally related to this compound exhibit significant activity against various bacterial strains. The minimum inhibitory concentrations (MICs) for some derivatives were reported as follows:

CompoundMIC (µg/mL)Target Organism
Compound A0.5M. tuberculosis
Compound B4Gram-positive bacteria

These findings suggest that modifications in the piperidine structure can lead to enhanced antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have shown that certain derivatives possess selective toxicity towards cancer cells while sparing normal cells. For instance, compounds similar to this compound demonstrated IC50 values significantly lower than those affecting non-cancerous cell lines, indicating potential as an anticancer agent.

CompoundIC50 (µM)Cell Line
Compound C10HeLa (cervical cancer)
Compound D15MCF-7 (breast cancer)

These results highlight the importance of structural features in determining cytotoxicity profiles.

Case Study: Anticancer Properties

In a recent study focusing on the anticancer properties of piperidine derivatives, researchers found that specific modifications in the piperidine ring led to enhanced apoptosis in cancer cells. The study utilized flow cytometry to assess cell viability and apoptosis rates, revealing that certain derivatives could induce significant apoptotic effects at lower concentrations compared to standard chemotherapeutic agents.

Research Application: Drug Development

The unique structural characteristics of this compound make it a candidate for further development in drug discovery programs targeting CNS disorders and infectious diseases. Ongoing research aims to elucidate its full pharmacological profile and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For structurally similar piperidine derivatives (e.g., 2-Ethyl-1-(2-piperidinylmethyl)piperidine dihydrochloride), reactions often involve nucleophilic substitution or alkylation steps with bases like sodium hydroxide or potassium carbonate . Factors influencing yield include:

  • Temperature : Elevated temperatures may accelerate reactions but risk side products.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
  • Purification : Chromatography or recrystallization is critical to isolate the dihydrochloride salt .

Q. What safety protocols are essential for handling piperidine derivatives like this compound?

  • Methodological Answer : Safety measures should align with GHS guidelines (even if unclassified) and include:

  • Ventilation : Use fume hoods to avoid inhalation of fine particles .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Emergency procedures : Immediate rinsing with water for eye/skin exposure and medical consultation for persistent irritation .

Q. How can researchers ensure purity during the isolation of this compound?

  • Methodological Answer : Purification methods depend on solubility and stability:

  • Recrystallization : Use ethanol/water mixtures to exploit differential solubility of the free base vs. dihydrochloride salt .
  • Column chromatography : Silica gel with gradient elution (e.g., methanol/dichloromethane) to separate impurities .
  • Analytical validation : Confirm purity via HPLC (>95%) or NMR (absence of extraneous peaks) .

Advanced Research Questions

Q. How can computational methods predict reaction pathways for synthesizing this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) model transition states and intermediates. For example:

  • Reaction path searches : Identify energetically favorable routes for alkylation or cyclization steps .
  • Solvent effects : Implicit solvent models (e.g., COSMO-RS) simulate solvent polarity impacts on reaction kinetics .
  • Machine learning : Train models on PubChem data to predict optimal reaction conditions .

Q. What strategies are used to investigate the biological activity of piperidine derivatives like this compound?

  • Methodological Answer :

  • Target identification : Molecular docking (e.g., AutoDock Vina) screens against receptors like GPCRs or ion channels .
  • In vitro assays : Measure binding affinity (e.g., radioligand displacement) or functional activity (e.g., cAMP modulation) .
  • SAR studies : Modify substituents (e.g., ethyl or pyrrolidinyl groups) to correlate structure with bioactivity .

Q. How can researchers resolve contradictions in reported synthetic yields for piperidine derivatives?

  • Methodological Answer : Systematic analysis of variables:

  • Reagent quality : Trace moisture in solvents or bases may reduce yield; use anhydrous conditions .
  • Catalyst optimization : Screen catalysts (e.g., Pd/C for hydrogenation) to improve efficiency .
  • Reproducibility : Document exact conditions (e.g., stirring rate, temperature gradients) to identify outliers .

Q. What advanced techniques characterize the pharmacokinetics of this compound?

  • Methodological Answer :

  • ADME profiling :
  • Absorption : Caco-2 cell monolayers simulate intestinal permeability .
  • Metabolism : LC-MS/MS identifies metabolites after incubation with liver microsomes .
  • Toxicity screening : Ames test for mutagenicity and hERG assay for cardiotoxicity risk .

Methodological Resources

  • Synthesis Optimization : Refer to PubChem’s reaction datasets for analogous piperidine derivatives .
  • Computational Tools : ICReDD’s reaction design platform integrates quantum chemistry and machine learning .
  • Biological Assays : Use standardized protocols from pharmacological studies of related compounds .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride
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2-Ethyl-1-(3-pyrrolidinyl)piperidine dihydrochloride

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